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molecular formula C16H18BrN3O2S B8411842 N-benzyl-2-(4-bromobutanamido)-4-methylthiazole-5-carboxamide

N-benzyl-2-(4-bromobutanamido)-4-methylthiazole-5-carboxamide

Cat. No. B8411842
M. Wt: 396.3 g/mol
InChI Key: DAAIOTCJCDCKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236835B2

Procedure details

Following the procedure as described in Example 1, making variations as required to use N-benzyl-2-(5-bromopentanamido)-4-methylthiazole-5-carboxamide in replace of N-benzyl-2-(4-bromobutanamido)-4-methylthiazole-5-carboxamide, the title compound was obtained as a white solid in 35% yield: mp 175-176° C.; 1H NMR (300 MHz, DMSO-d6) δ 7.33-7.25 (m, 5H), 5.96 (s, 1H), 4.57 (d, J=5.6 Hz, 2H), 4.13 (t, J=6.0 Hz, 2H), 2.66 (t, J=6.8 Hz, 2H), 2.64 (s, 3H), 2.02-1.87 (m, 4H); 13C NMR (75 MHz, CDCl3) δ 169.8, 162.7, 156.9, 152.0, 138.0, 128.8, 127.9, 127.6, 119.4, 48.0, 44.0, 32.7, 22.5, 20.2, 17.4; MS (ES+) m/z 330.6 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]([C:11]1[S:15][C:14]([NH:16][C:17](=[O:23])[CH2:18][CH2:19][CH2:20][CH2:21]Br)=[N:13][C:12]=1[CH3:24])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(NC(C1SC(NC(=O)CCCBr)=NC=1C)=O)C1C=CC=CC=1>>[CH2:1]([NH:8][C:9]([C:11]1[S:15][C:14]([N:16]2[CH2:21][CH2:20][CH2:19][CH2:18][C:17]2=[O:23])=[N:13][C:12]=1[CH3:24])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)C1=C(N=C(S1)NC(CCCCBr)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)C1=C(N=C(S1)NC(CCCBr)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(=O)C1=C(N=C(S1)N1C(CCCC1)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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